

# Application Notes & Protocols: Stability Testing and Storage of Antileishmanial Agent-14

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## Compound of Interest

Compound Name: *Antileishmanial agent-14*

Cat. No.: *B15138823*

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## Introduction

**Antileishmanial Agent-14** (ALA-14) is a novel synthetic compound under investigation for the treatment of visceral and cutaneous leishmaniasis. As with any investigational drug product, a thorough understanding of its stability profile is critical for ensuring safety, efficacy, and quality throughout its lifecycle.<sup>[1]</sup> These application notes provide a comprehensive overview of the stability testing program for ALA-14 drug substance, including forced degradation studies and formal stability trials under ICH-recommended conditions.<sup>[2][3]</sup> The protocols herein are designed for use by researchers, analytical scientists, and drug development professionals to ensure consistent and reliable data generation.

The primary objectives of these studies are to:

- Identify potential degradation pathways and degradation products.<sup>[1][4][5]</sup>
- Establish a stability-indicating analytical method.<sup>[6][7]</sup>
- Determine the intrinsic stability of the ALA-14 molecule.<sup>[4]</sup>
- Define appropriate storage conditions and a preliminary re-test period.<sup>[1]</sup>

## Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to accelerate the degradation of ALA-14 under conditions more severe than standard stability testing.<sup>[4]</sup> This helps to identify likely degradation products and validate the specificity of the analytical method.<sup>[6]</sup> A target degradation of 5-20% is considered optimal to ensure that degradation products are generated at detectable levels without over-stressing the molecule to the point of forming irrelevant secondary products.<sup>[8]</sup>

The following table summarizes the conditions and results of the forced degradation studies on a single batch of ALA-14.

Stress Condition	Reagent/ Condition Details	Duration	Assay (% Initial)	Purity (% Peak Area)	Total Degradants (%)	Observations
Acid Hydrolysis	0.1 M HCl, 60°C	24 hours	88.2%	89.1%	10.9%	Two major degradants (DP-H1, DP-H2)
Base Hydrolysis	0.1 M NaOH, 60°C	8 hours	81.5%	82.0%	18.0%	Significant degradation, one major degradant (DP-B1)
Oxidation	3% H <sub>2</sub> O <sub>2</sub> , RT	24 hours	92.7%	93.5%	6.5%	One major degradant (DP-O1)
Thermal Degradation	80°C (Solid State)	72 hours	96.1%	96.8%	3.2%	Minor degradation, slight discoloration
Photostability	ICH Option 2 (1.2 million lux·h, 200 W·h/m <sup>2</sup> )	10 days	85.4%	86.3%	13.7%	Significant degradation, yellowing of powder
Control	25°C / 60% RH	10 days	99.8%	99.9%	0.1%	No significant change

Objective: To assess the intrinsic stability of ALA-14 and identify degradation products under various stress conditions.

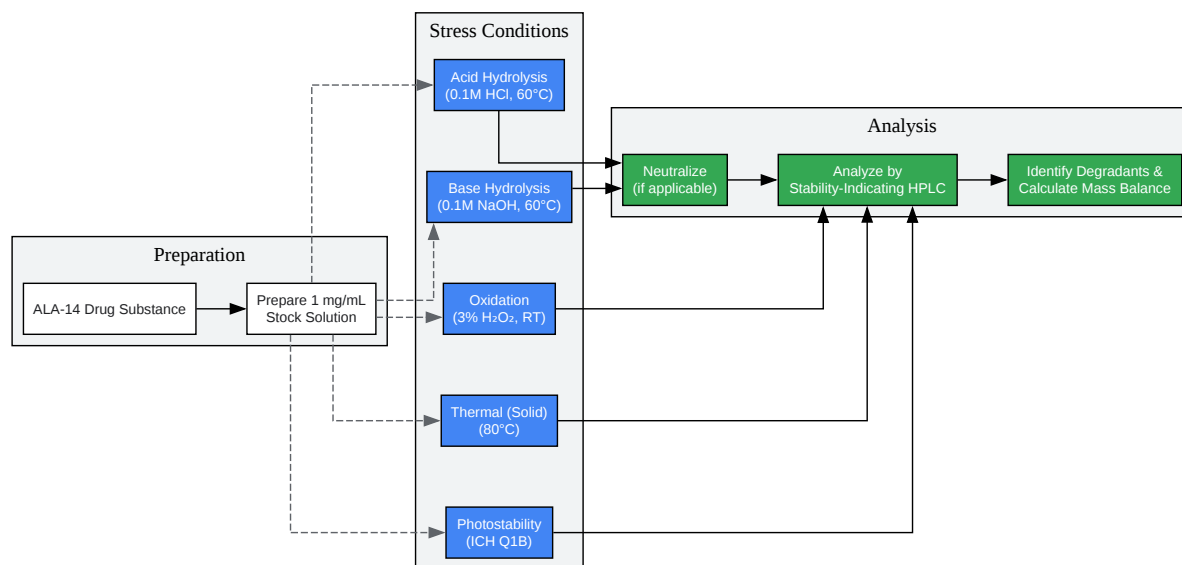
#### Materials:

- ALA-14 Drug Substance
- Methanol (HPLC Grade)
- Water (HPLC Grade)
- Hydrochloric Acid (HCl), 0.1 M
- Sodium Hydroxide (NaOH), 0.1 M
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>), 3%
- Forced degradation chamber, photostability chamber, calibrated oven, and water bath.

#### Procedure:

- Sample Preparation: Prepare a stock solution of ALA-14 in methanol at a concentration of 1 mg/mL.
- Acid Hydrolysis:
  - Mix 1 mL of ALA-14 stock solution with 1 mL of 0.1 M HCl.
  - Incubate the solution in a water bath at 60°C for 24 hours.
  - Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
  - Neutralize the sample with an equivalent amount of 0.1 M NaOH before dilution and analysis.
- Base Hydrolysis:
  - Mix 1 mL of ALA-14 stock solution with 1 mL of 0.1 M NaOH.
  - Incubate at 60°C for 8 hours.
  - Withdraw samples at appropriate time points (e.g., 1, 4, 8 hours).

- Neutralize with 0.1 M HCl before analysis.
- Oxidation:
  - Mix 1 mL of ALA-14 stock solution with 1 mL of 3% H<sub>2</sub>O<sub>2</sub>.
  - Store at room temperature, protected from light, for 24 hours.
  - Withdraw samples for analysis.
- Thermal Degradation (Solid State):
  - Place approximately 10 mg of solid ALA-14 in a thin layer in a glass vial.
  - Heat in a calibrated oven at 80°C for 72 hours.
  - Dissolve a known quantity of the stressed solid in methanol for analysis.
- Photostability:
  - Expose solid ALA-14 powder to light conditions as specified in ICH Q1B guidelines.[\[3\]](#)
  - Ensure a concurrent dark control sample is maintained under the same temperature conditions.
  - Analyze the sample after the specified exposure.
- Analysis: Analyze all samples, including a non-stressed control, using the validated stability-indicating HPLC method detailed in Section 4.



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*Workflow for forced degradation studies of ALA-14.*

## Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH Q1A(R2) guidelines to propose a re-test period and storage conditions.[2] These studies evaluate the stability of ALA-14 in its proposed container closure system under various temperature and humidity conditions over a prolonged period.

The tables below present the stability data for three primary batches of ALA-14 drug substance packaged in amber glass vials.

Table 3.1: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time Point	Batch	Assay (%)	Purity (%)	Total Degradants (%)	Appearance
0 Months	1	99.9	>99.9	<0.1	White Powder
2	100.1	>99.9	<0.1	White Powder	White Powder
3	99.8	>99.9	<0.1	White Powder	
3 Months	1	98.5	99.1	0.9	Off-white Powder
2	98.8	99.3	0.7	Off-white Powder	Off-white Powder
3	98.6	99.2	0.8	Off-white Powder	
6 Months	1	97.2	98.0	2.0	Off-white Powder
2	97.5	98.2	1.8	Off-white Powder	Off-white Powder
3	97.4	98.1	1.9	Off-white Powder	

Table 3.2: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time Point	Batch	Assay (%)	Purity (%)	Total Degradants (%)	Appearance
0 Months	1	99.9	>99.9	<0.1	White Powder
2	100.1	>99.9	<0.1	White Powder	White Powder
3	99.8	>99.9	<0.1	White Powder	
6 Months	1	99.6	>99.9	0.2	White Powder
2	99.8	>99.9	0.1	White Powder	White Powder
3	99.5	>99.9	0.2	White Powder	
12 Months	1	99.2	99.8	0.5	White Powder
2	99.5	99.9	0.4	White Powder	White Powder
3	99.1	99.7	0.6	White Powder	

Objective: To evaluate the long-term and accelerated stability of ALA-14 drug substance.

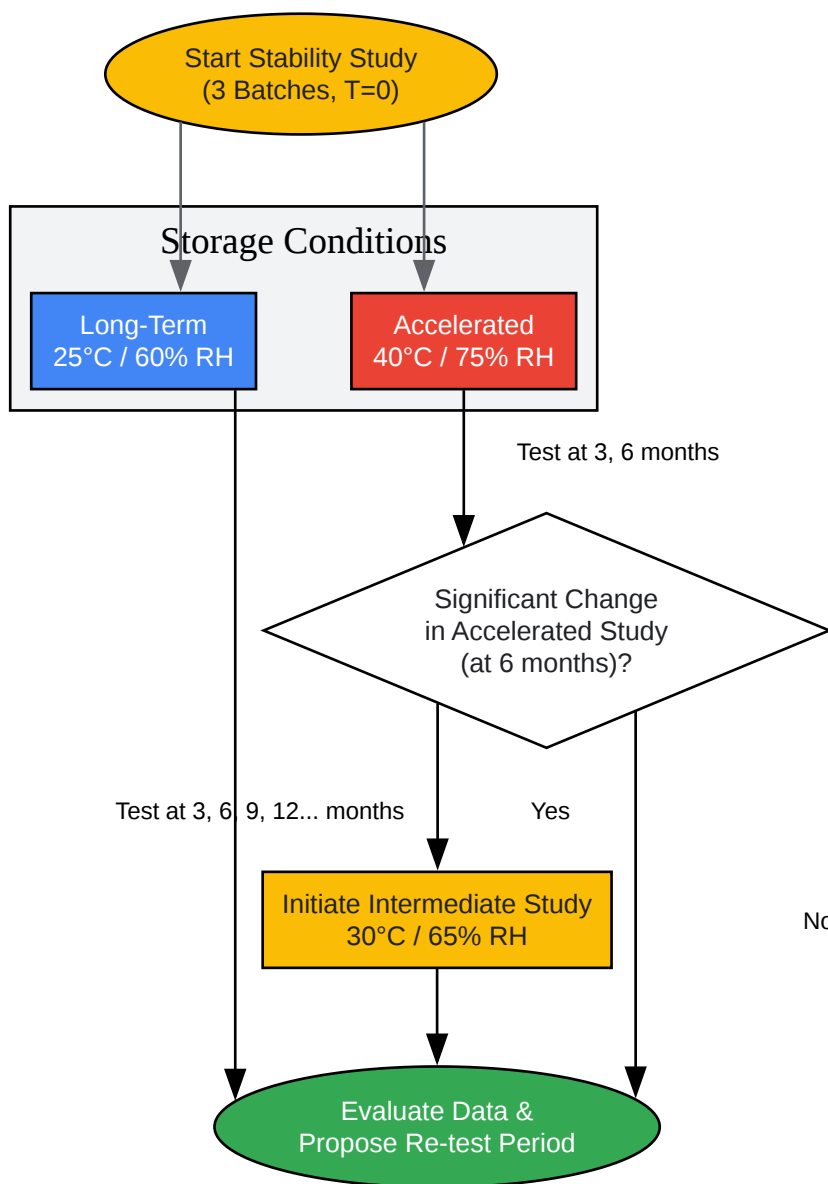
Materials:

- Three primary batches of ALA-14 drug substance.
- Container closure system: Type I amber glass vials with PTFE-lined caps.
- ICH-compliant stability chambers.



#### Procedure:

- **Batch Selection:** Use at least three primary batches of the drug substance manufactured by a process representative of the final production scale.<sup>[9]</sup>
- **Packaging:** Package a sufficient quantity of ALA-14 from each batch into the specified container closure system. The packaging should simulate that proposed for storage and distribution.<sup>[9]</sup>
- **Storage Conditions:** Place the packaged samples into qualified stability chambers set to the following conditions:
  - Long-Term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$
  - Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$
- **Testing Frequency:** Withdraw samples for analysis at the time points specified in ICH Q1A(R2).
  - Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
  - Accelerated: 0, 3, and 6 months.
- **Analysis:** At each time point, test the samples for appearance, assay, purity, and degradation products using the validated HPLC method. Other tests such as water content and particle size may also be included.



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